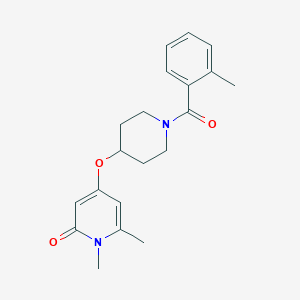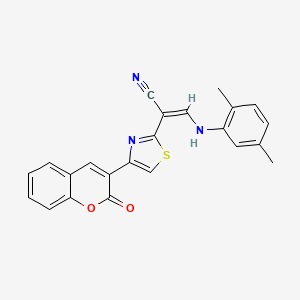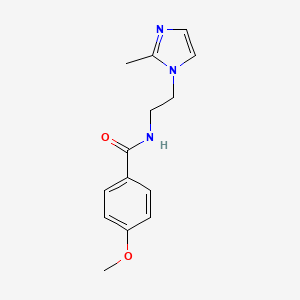![molecular formula C20H17ClN4O2S B2925422 N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899741-40-3](/img/structure/B2925422.png)
N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole and thiophene rings would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxamide group could influence its solubility in water, while the aromatic rings could contribute to its stability.Scientific Research Applications
Synthesis and Potential Applications
Anticancer and Antimicrobial Agents : Research by Katariya et al. (2021) focused on synthesizing novel heterocyclic compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, demonstrating significant anticancer activity against various cancer cell lines. Furthermore, these compounds also exhibited notable in vitro antibacterial and antifungal activities, suggesting their potential as dual-purpose therapeutic agents (Katariya, Shah, & Vennapu, 2021).
Fungicidal Activity : Lv et al. (2015) synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles, which showed promising fungicidal activities against Rhizoctonia solani. These findings indicate the potential of such compounds in agricultural applications, particularly in combating fungal pathogens (Lv et al., 2015).
Molecular Interaction Studies : Shim et al. (2002) explored the molecular interactions of a related compound with the CB1 cannabinoid receptor, providing insights into the structural and conformational requirements for binding. This research is crucial for understanding receptor-ligand interactions and designing new therapeutic agents (Shim et al., 2002).
Antimycobacterial Properties : Nayak et al. (2016) synthesized and evaluated the antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Their findings indicate significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Nayak et al., 2016).
Antioxidant Properties in Lubricating Oils : Amer et al. (2011) investigated the synthesis of thiazoles and their evaluation as antioxidant additives for lubricating oils. This research highlights the potential industrial applications of these compounds in enhancing the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
Antimicrobial Agents : Desai, Dodiya, & Shihora (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showcasing their in vitro antibacterial and antifungal activities. This research supports the development of new antimicrobial agents for medical and pharmaceutical use (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiration of fungi . It acts on the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Mode of Action
The compound inhibits cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 , both of which are part of the cytochrome bc1 enzyme complex . This inhibition disrupts the energy production of the fungi, leading to their death .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria of fungi. By inhibiting the transfer of electrons in this pathway, the compound disrupts the production of ATP, the primary energy source for cellular processes .
Pharmacokinetics
It is known that the compound is used in agriculture, suggesting that it is likely to be stable in various environmental conditions
Result of Action
The result of the compound’s action is the death of the fungi. By inhibiting mitochondrial respiration, the compound disrupts the fungi’s ability to produce energy, leading to their death .
Action Environment
The compound is used in agriculture, suggesting that it is effective in various environmental conditions . .
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-16-9-5-4-6-13(16)10-22-19(26)20(27)23-18-15-11-28-12-17(15)24-25(18)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITVLRVZFZPOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

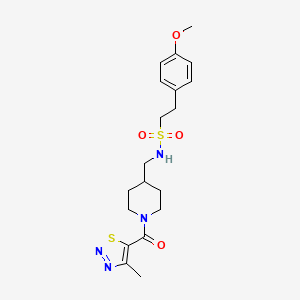
![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)
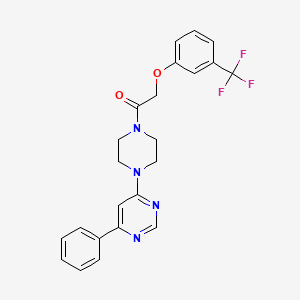
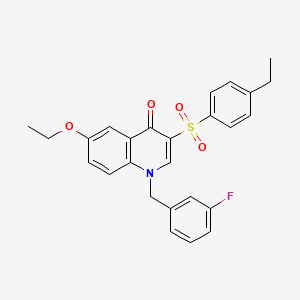
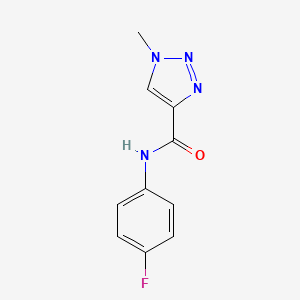
![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)
![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)
